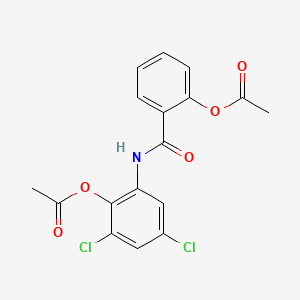
Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3,5-dichlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3,5-dichlorophenyl)- is a complex organic compound known for its unique chemical structure and properties. This compound features a benzamide core with acetyloxy and dichlorophenyl substituents, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3,5-dichlorophenyl)- typically involves multiple stepsThe process often involves the use of reagents such as thionyl chloride for the formation of acid chlorides, which then react with amines to form amides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction pathways can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3,5-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3,5-dichlorophenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3,5-dichlorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: A simpler analog without the acetyloxy and dichlorophenyl groups.
Acetanilide: Another related compound with different substituents on the benzene ring.
Uniqueness
Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3,5-dichlorophenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. These substituents can enhance its reactivity and specificity for certain molecular targets, making it valuable for research and industrial applications .
Eigenschaften
CAS-Nummer |
65372-85-2 |
|---|---|
Molekularformel |
C17H13Cl2NO5 |
Molekulargewicht |
382.2 g/mol |
IUPAC-Name |
[2-[(2-acetyloxy-3,5-dichlorophenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C17H13Cl2NO5/c1-9(21)24-15-6-4-3-5-12(15)17(23)20-14-8-11(18)7-13(19)16(14)25-10(2)22/h3-8H,1-2H3,(H,20,23) |
InChI-Schlüssel |
OAIQLEMPIHINMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C(=CC(=C2)Cl)Cl)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-Phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B14472050.png)

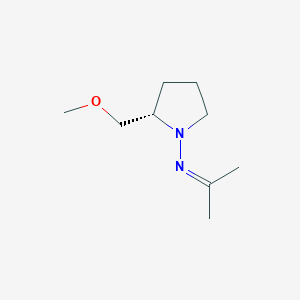
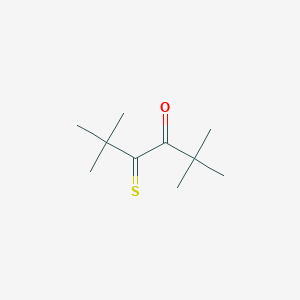

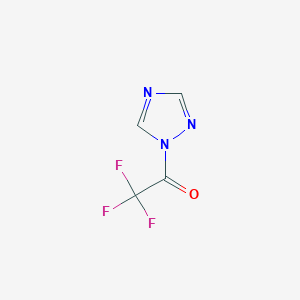
![3-[(Pyridin-2-yl)methoxy]propanenitrile](/img/structure/B14472064.png)

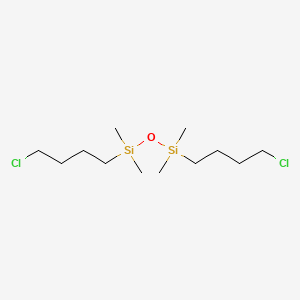

![1,3,4-Trimethyl-2-[(thiophen-3-yl)methyl]-1,2-dihydropyridine](/img/structure/B14472085.png)
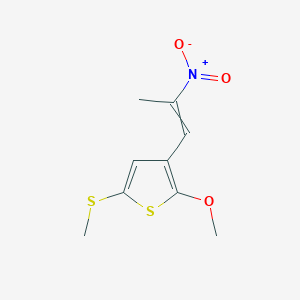
![[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14472106.png)
